molecular formula C7H8ClNO B1603350 2-(Chloromethyl)-6-methoxypyridine CAS No. 405103-68-6

2-(Chloromethyl)-6-methoxypyridine

Cat. No.: B1603350
CAS No.: 405103-68-6
M. Wt: 157.6 g/mol
InChI Key: HVGPUQMGDVWEGP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)-6-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPUQMGDVWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591291
Record name 2-(Chloromethyl)-6-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-68-6
Record name 2-(Chloromethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 864264-99-3), a pivotal intermediate in modern pharmaceutical manufacturing. While the CAS number provided in the topic is sparsely documented, the vast body of scientific literature points towards the structurally similar and industrially crucial compound, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with CAS Number 86604-75-3 . This latter compound is a key building block in the synthesis of blockbuster proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2][3][4] Given its significance, this whitepaper will focus on the well-documented CAS 86604-75-3 to provide actionable insights for researchers, chemists, and drug development professionals. We will delve into its chemical properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and field-proven methodologies.

Molecular Profile and Physicochemical Properties

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative. The molecule's utility stems from the reactive chloromethyl group at the 2-position, which serves as a potent electrophilic site for nucleophilic substitution reactions. The methoxy and dimethyl groups on the pyridine ring modulate the electronic properties and steric environment, influencing its reactivity and the stability of downstream products. The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid.

Table 1: Physicochemical and Identity Data

Property Value Source(s)
CAS Number 86604-75-3
Molecular Formula C₉H₁₂ClNO · HCl (or C₉H₁₃Cl₂NO) [3][5]
Molecular Weight 222.11 g/mol [3][6]
Appearance White to off-white crystalline solid/powder [3]
Melting Point 128-131 °C [3]
Solubility Soluble in water [3]
IUPAC Name 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride [6]
SMILES String Cl[H].COc1c(C)cnc(CCl)c1C

| InChI Key | LCJDHJOUOJSJGS-UHFFFAOYSA-N |[6] |

Synthesis Methodologies: From Precursor to Key Intermediate

The industrial synthesis of this intermediate is highly optimized for yield, purity, and cost-effectiveness. The most prevalent methods involve the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.

Dominant Synthetic Route: Chlorination via Thionyl Chloride

The conversion of the hydroxymethyl group to a chloromethyl group is efficiently achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture, driving the equilibrium towards the product.

Causality: Thionyl chloride is an excellent choice for this transformation. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), often with inversion of configuration, although in this acyclic case it is straightforward. The use of a non-nucleophilic solvent like dichloromethane (DCM) is critical to prevent unwanted side reactions.

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl Precursor 2-(Hydroxymethyl)-4-methoxy- 3,5-dimethylpyridine Reaction Chlorination Reaction (Room Temperature) Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) Reagent->Reaction Product Crude Product in Solution Reaction->Product Formation of HCl and SO₂ (gas) Workup Solvent Removal (Reduced Pressure) Product->Workup Purification Suspension in Hexanes & Filtration Workup->Purification FinalProduct Final Product: 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Purification->FinalProduct

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory Scale Synthesis [7]

  • Preparation: To a solution of 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (0.15 mol) in dichloromethane (400 mL) under an inert argon atmosphere, add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. This will yield a solid residue.

  • Purification: Suspend the resulting solid in hexanes (200 mL) and agitate.

  • Isolation: Collect the solid product by filtration, wash with a small volume of fresh hexanes (50 mL), and air-dry to yield the title compound as a white solid.[7]

Alternative "Green" Synthesis

Concerns over the use of thionyl chloride and halogenated solvents have prompted research into greener alternatives. One such method employs triphosgene in a non-halogenated solvent like toluene.[8] This approach reduces the generation of corrosive gaseous byproducts.

Causality: Triphosgene serves as a solid, safer alternative to phosgene gas for chlorinations. The reaction proceeds efficiently, and using toluene instead of dichloromethane reduces environmental impact. Adding a small amount of methanol post-reaction quenches any unreacted triphosgene.[8]

Application in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is its role as a key intermediate in the synthesis of omeprazole and its enantiomer, esomeprazole.[2][3]

The reactive chloromethyl group readily undergoes nucleophilic substitution with the thiol group of a benzimidazole core (e.g., 5-methoxy-2-mercapto-1H-benzimidazole). This coupling reaction forms a thioether linkage, which is subsequently oxidized to the final sulfoxide active pharmaceutical ingredient (API).

Diagram 2: Role in Omeprazole Synthesis

G Intermediate 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl (This Guide's Topic) Coupling Nucleophilic Substitution (Coupling Reaction) Intermediate->Coupling Core 5-Methoxy-2-mercapto- 1H-benzimidazole Core->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Oxidation Reaction Thioether->Oxidation API Omeprazole (API) Oxidation->API

Caption: Logical flow from intermediate to the final API.

This synthetic pathway is a cornerstone of medicinal chemistry, demonstrating the power of convergent synthesis where two complex fragments are joined late in the sequence. The reliability of this reaction is crucial for the economic production of these widely prescribed medications.[3]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are imperative for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Some classifications also note the potential for skin sensitization and long-lasting harmful effects to aquatic life.[9]

Table 2: GHS Hazard and Precautionary Statements

Classification Code Statement Source(s)
Hazard H315 Causes skin irritation [5][10]
H317 May cause an allergic skin reaction [9]
H319 Causes serious eye irritation [5][10]
H335 May cause respiratory irritation [5][9][10]
H413 May cause long lasting harmful effects to aquatic life [9]
Precautionary P261 Avoid breathing dust/fumes. [9][10]
P273 Avoid release to the environment. [9]
P280 Wear protective gloves, protective clothing, eye protection and face protection. [9][11]
P302 + P352 IF ON SKIN: Wash with plenty of water. [10][12]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][10][12] |

Mandatory PPE:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[12]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat. Ensure full body clothing to prevent contact.[9][12]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or equivalent is necessary.[9][12]

Handling and Storage Protocol

Handling:

  • Avoid all personal contact, including inhalation of dust.[9]

  • Use in a well-ventilated area or under a fume hood.[5]

  • Prevent dust formation during handling.

  • Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[12]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[9][12]

Storage:

  • Store in original, tightly sealed containers.[9][12]

  • Keep in a cool, dry, and well-ventilated place, protected from environmental extremes.[5][9]

  • Store locked up.[12]

  • The material should be stored under an inert atmosphere.[3]

Spill Management
  • Minor Spills: Evacuate the area. Wear full PPE. Use dry clean-up procedures; avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[9]

  • Major Spills: Alert emergency services. Control personal contact and prevent the spillage from entering drains or waterways.[9]

Conclusion

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) is more than just a chemical compound; it is a critical enabler of modern medicine. Its well-defined reactivity, established synthetic pathways, and pivotal role in the production of essential proton pump inhibitors underscore its importance to the pharmaceutical industry. For the research and drug development professional, a thorough understanding of its synthesis, handling, and application is not merely academic but a prerequisite for innovation and safety in the creation of life-changing therapies.

References

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  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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  • Google Patents. (EP0093635A1) Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
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Sources

An In-depth Technical Guide to 2-Chloromethyl-6-methoxypyridine and 2-Chloro-6-methoxypyridine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, substituted pyridines are foundational scaffolds of immense value.[1][2] Among the vast array of available building blocks, isomers and structurally related analogues can offer profoundly different synthetic opportunities. This guide provides a detailed comparative analysis of two such compounds: 2-chloromethyl-6-methoxypyridine and 2-chloro-6-methoxypyridine. While differing by only the placement of a single methylene group, their electronic properties, chemical reactivity, and, consequently, their strategic application in synthesis are fundamentally distinct. This whitepaper will elucidate these differences through an examination of their molecular structure, reactivity profiles, and synthetic utility, providing researchers and drug development professionals with the expert insights required to select the appropriate reagent for their specific strategic goals.

Molecular Structure and Nomenclature: The Fundamental Distinction

The core difference between the two title compounds lies in the location of the chlorine atom relative to the pyridine ring. This seemingly minor variation dictates the chemical nature of the carbon-chlorine bond and the overall reactivity of the molecule.

  • 2-Chloro-6-methoxypyridine: The chlorine atom is directly attached to an sp²-hybridized carbon of the aromatic pyridine ring. This classifies it as an aryl halide . Its IUPAC name is 2-chloro-6-methoxypyridine.[3][4]

  • 2-Chloromethyl-6-methoxypyridine: The chlorine atom is attached to an sp³-hybridized carbon of a methyl group, which is, in turn, bonded to the pyridine ring. This makes it a benzylic-type halide (or more accurately, a pyridyl-methyl halide). Its IUPAC name is 2-(chloromethyl)-6-methoxypyridine.[5]

This structural variance is visually represented below.

Figure 1: Core structural difference between the two pyridine derivatives.

Comparative Physicochemical and Spectroscopic Properties

The difference in molecular structure directly translates to distinct physical properties. The following table summarizes key data compiled from authoritative sources.

Property2-Chloro-6-methoxypyridine2-(Chloromethyl)-6-methoxypyridineJustification for Difference
CAS Number 17228-64-7[6][7]405103-68-6[5]Different compounds have unique identifiers.
Molecular Formula C₆H₆ClNO[6][7]C₇H₈ClNOPresence of an additional methylene (-CH₂-) group.
Molecular Weight 143.57 g/mol [6][7]157.60 g/mol Addition of a CH₂ group (~14.03 g/mol ).
Boiling Point 185-186 °C[8]Not readily available; expected to be higher.Increased molecular weight and size lead to stronger van der Waals forces.
Density 1.207 g/mL at 25 °C[8]Not readily available.-
Appearance Clear colorless to pale yellow liquidNot readily available.-
¹H NMR Aromatic protons (δ ~6.5-7.5 ppm), Methoxy protons (δ ~3.9 ppm).Aromatic protons (δ ~6.7-7.6 ppm), Methoxy protons (δ ~3.9 ppm), Singlet for -CH₂Cl (δ ~4.6 ppm) .The key diagnostic difference is the appearance of the chloromethyl protons.

Chemical Reactivity and Synthetic Strategy: A Tale of Two Halides

The most critical distinction for a synthetic chemist is the divergent reactivity of the C-Cl bond in each molecule. This dictates their roles as synthetic intermediates.

2-Chloro-6-methoxypyridine: The Aryl Halide

The C(sp²)-Cl bond is strong and relatively unreactive towards classical nucleophilic substitution. The electron-rich methoxy group and the electron-withdrawing nature of the pyridine nitrogen influence the ring's electronics. Its primary utility lies in modern cross-coupling reactions and nucleophilic aromatic substitution (SₙAr).

  • Palladium-Catalyzed Cross-Coupling: This is the premier application. The chloro group serves as an excellent handle for reactions like Suzuki (boronic acids), Buchwald-Hartwig (amines), Sonogashira (alkynes), and Heck (alkenes) couplings. This allows for the direct formation of C-C, C-N, and C-O bonds at the 2-position of the pyridine ring. The choice of catalyst, ligand, and base is critical for achieving high yields.

  • Nucleophilic Aromatic Substitution (SₙAr): While less reactive than nitro-substituted aryl halides, the chloro group can be displaced by strong nucleophiles (e.g., alkoxides, thiolates) under forcing conditions (high temperature, strong base).[9] The pyridine nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction.

  • Directed Ortho-Metalation: The methoxy group can direct lithiation to the C3 position, though the chloro group also influences the regioselectivity.[10]

2-(Chloromethyl)-6-methoxypyridine: The Pyridyl-Methyl Halide

The C(sp³)-Cl bond is significantly more reactive. This moiety behaves as a classic electrophile, readily participating in nucleophilic substitution reactions. It is an ideal reagent for introducing the (6-methoxypyridin-2-yl)methyl fragment into a target molecule.

  • Nucleophilic Substitution (Sₙ2/Sₙ1): This is the characteristic reaction. It reacts readily with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to displace the chloride ion. The reaction proceeds via a classic Sₙ2 pathway with primary and secondary nucleophiles. The proximity of the pyridine ring can stabilize a developing positive charge on the methylene carbon, also allowing for Sₙ1-type reactivity under certain conditions.

  • Inapplicability to Cross-Coupling: This compound is generally unsuitable for Pd-catalyzed cross-coupling reactions at the chloride position, as it would preferentially undergo substitution or decomposition under typical coupling conditions.

The divergent synthetic pathways are summarized in the following diagram.

G cluster_0 Aryl Halide Reactivity cluster_1 Pyridyl-Methyl Halide Reactivity start1 2-Chloro-6-methoxypyridine proc1 Suzuki / Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) start1->proc1 R-B(OH)₂ or R₂NH Pd(0), Base proc2 Nucleophilic Aromatic Substitution (SₙAr with strong Nu⁻) start1->proc2 NaOR, Δ start2 2-(Chloromethyl)-6-methoxypyridine proc3 Nucleophilic Substitution (Sₙ2) start2->proc3 Nu⁻ (e.g., R₂NH, RS⁻, RO⁻) prod1 2-Aryl/Alkyl/Amine-6-methoxypyridine proc1->prod1 prod2 2-Alkoxy-6-methoxypyridine proc2->prod2 prod3 Product with appended (6-methoxypyridin-2-yl)methyl group proc3->prod3

Figure 2: Contrasting synthetic pathways based on halide reactivity.

Applications in Drug Discovery

The distinct reactivities of these compounds make them suitable for different stages and strategies in drug development.

  • 2-Chloro-6-methoxypyridine is a versatile scaffold for building molecular complexity directly onto the pyridine core. It is frequently used to synthesize compounds where the pyridine is a central, often terminal, aromatic element. For instance, it serves as a reagent in the synthesis of imidazo[1,2-a]pyrimidines, which are investigated as functionally selective GABA-A ligands, and in the creation of EP3 receptor antagonists.[11][12] The methoxy group can also act as a surrogate for a pyridone, which can be unmasked later in the synthesis.[13]

  • 2-(Chloromethyl)-6-methoxypyridine is primarily an alkylating agent . It is employed when the synthetic goal is to introduce a flexible linker terminating in a 6-methoxypyridine headgroup. This is common in structure-activity relationship (SAR) studies where chemists explore the optimal positioning of a pyridine moiety relative to a core pharmacophore. For example, it could be used to attach the pyridyl-methyl group to a nitrogen or oxygen atom of a lead compound.

Exemplary Experimental Protocols

The following protocols are illustrative of the typical reactions these compounds undergo. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridine

This protocol demonstrates the use of 2-chloro-6-methoxypyridine in a standard palladium-catalyzed cross-coupling reaction to form a C-C bond.

Objective: To synthesize 2-methoxy-6-phenylpyridine.

Materials:

  • 2-Chloro-6-methoxypyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-methoxypyridine, phenylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve the palladium acetate and the phosphine ligand in the dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-6-phenylpyridine.

Protocol 2: Nucleophilic Substitution on 2-(Chloromethyl)-6-methoxypyridine

This protocol illustrates the use of 2-(chloromethyl)-6-methoxypyridine as an alkylating agent for an amine.

Objective: To synthesize N-benzyl-1-(6-methoxypyridin-2-yl)methanamine.

Materials:

  • 2-(Chloromethyl)-6-methoxypyridine (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol) or a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a round-bottom flask, add benzylamine, potassium carbonate, and the solvent (acetonitrile).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 2-(chloromethyl)-6-methoxypyridine in a small amount of acetonitrile dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 6-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography to afford the target secondary amine.

Conclusion

The distinction between 2-chloro-6-methoxypyridine and 2-(chloromethyl)-6-methoxypyridine is a classic example of how isomeric structure dictates synthetic function. The former is an aryl halide scaffold , ideal for building molecular complexity via cross-coupling reactions directly on the pyridine ring. The latter is a potent pyridyl-methyl electrophile , designed for appending a specific functional linker onto a nucleophilic site. Understanding this fundamental difference in reactivity is paramount for researchers in medicinal chemistry, enabling more efficient and logical design of synthetic routes for novel therapeutic agents. The judicious selection between these two reagents can save valuable time and resources, accelerating the journey from hit identification to lead optimization.

References

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Technical Guide: Solubility & Stability Profile of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-(Chloromethyl)-6-methoxypyridine HCl in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

2-(Chloromethyl)-6-methoxypyridine Hydrochloride (CAS: Analogous to 86604-75-3) is a specialized electrophilic intermediate used primarily in the synthesis of pyridine-based pharmaceuticals (e.g., proton pump inhibitors, antibacterial agents).

Unlike standard salts, this compound presents a dual-challenge : it requires solvents that solubilize the ionic lattice without triggering the nucleophilic displacement of the reactive chloromethyl group. This guide defines the solubility landscape not just by thermodynamic capacity, but by kinetic stability .

Physicochemical Characteristics
PropertyDescription
Molecular Structure Pyridine ring substituted with a methoxy group (C6) and a chloromethyl group (C2), protonated at the nitrogen (HCl salt).[1]
Functionality Alkylating Agent : The chloromethyl carbon is highly electrophilic. Salt Form : The HCl salt prevents self-alkylation (polymerization) by deactivating the pyridine nitrogen.
Critical Risk Solvolysis : Rapid degradation in protic solvents (Water, Methanol, Ethanol).

Solubility Landscape: Thermodynamic vs. Kinetic Limits

The solubility of 2-(Chloromethyl)-6-methoxypyridine HCl is governed by the competition between the lattice energy of the salt and the solvation power of the solvent. However, for this specific molecule, chemical stability dictates the practical choice of solvent.

Table 1: Solubility & Compatibility Matrix

Data derived from homologous 2-chloromethylpyridine systems and process chemistry standards.

Solvent ClassSpecific SolventSolubility RatingStability RatingApplication Context
Chlorinated Dichloromethane (DCM)High High (Anhydrous)Primary reaction solvent; excellent for synthesis and transport.
Chloroform (

)
High High Alternative to DCM; good for NMR analysis.
Polar Aprotic DMSO / DMFVery High Moderate Ideal for nucleophilic substitution reactions (e.g., coupling). Caution: Exothermic decomposition possible at high T.
Acetonitrile (MeCN)Moderate/High High Good compromise for recrystallization or chromatography.
Protic Methanol / EthanolHigh CRITICAL FAILURE DO NOT USE. Rapid solvolysis to form alkoxymethyl ethers (e.g., 2-(methoxymethyl)-6-methoxypyridine).
WaterHigh CRITICAL FAILURE Rapid hydrolysis to 2-(hydroxymethyl)-6-methoxypyridine.
Ethers THFModerate High Useful co-solvent; solubility decreases as HCl content increases.
Diethyl Ether / MTBEInsoluble High Used as an anti-solvent to precipitate the product from DCM/CHCl3.
Hydrocarbons Hexane / TolueneInsoluble High Standard anti-solvents for purification/isolation.

Mechanistic Stability Pathways

Understanding why solubility fails in alcohols is critical for experimental design. The chloromethyl group is activated by the electron-deficient pyridine ring (further enhanced by protonation).

Diagram 1: Solvolysis & Degradation Pathways

This diagram illustrates the fate of the compound in incompatible solvents.

StabilityPathways cluster_solvents Solvent Interactions Compound 2-(Chloromethyl)-6-methoxypyridine HCl (Target Compound) FreeBase Free Base (Self-Reactive) Compound->FreeBase Neutralization (Base) Hydrolysis 2-(Hydroxymethyl)-6-methoxypyridine (Degradant) Compound->Hydrolysis + H2O (Hydrolysis) Methanolysis 2-(Methoxymethyl)-6-methoxypyridine (Ether Degradant) Compound->Methanolysis + MeOH (Solvolysis) Polymer Polymerization (Tarry Residue) FreeBase->Polymer Intermolecular Alkylation

Caption: Degradation pathways showing critical instability in water and methanol, and polymerization risk upon neutralization.

Experimental Protocols

Protocol A: Safe Dissolution for Synthesis (DCM/Chloroform)

Use this protocol for reacting the compound with nucleophiles (e.g., amines, thiols).

  • Preparation : Ensure all glassware is flame-dried and purged with Argon/Nitrogen. Moisture is the primary contaminant to avoid.

  • Solvent Choice : Use Anhydrous Dichloromethane (DCM) .

    • Why? DCM solubilizes the HCl salt effectively while being non-nucleophilic and volatile for easy removal.

  • Procedure :

    • Weigh the 2-(Chloromethyl)-6-methoxypyridine HCl quickly (hygroscopic).

    • Add to the flask containing DCM at 0°C (ice bath).

    • Note: The solution should be clear to slightly pale yellow. If turbidity persists, add a small volume of dry Acetonitrile.

  • Validation : Take an aliquot for TLC immediately. Do not store the solution for >4 hours at room temperature.

Protocol B: Purification via Anti-Solvent Precipitation

Use this protocol if the compound contains impurities or to isolate it from a reaction mixture.

  • Dissolution : Dissolve the crude solid in the minimum amount of dry DCM or Acetonitrile .

  • Filtration : Filter off any inorganic insolubles (if applicable).

  • Precipitation :

    • Slowly add Diethyl Ether or Hexane (ratio 1:3 vs. solvent) with vigorous stirring.

    • The HCl salt will crystallize/precipitate as a white to off-white solid.

  • Isolation : Filter under inert atmosphere (Schlenk line recommended) to prevent moisture absorption during filtration. Wash with Hexane.

Critical Handling & Storage Guidelines

The solubility behavior dictates the storage strategy. Because the compound can degrade via hydrolysis from atmospheric moisture, "solubility" in air is essentially a degradation event.

Diagram 2: Solvent Selection Workflow

Decision tree for selecting the correct solvent based on application.

SolventSelection Start Select Solvent for 2-(Chloromethyl)-6-methoxypyridine HCl Q1 Is the application Analytical (NMR/HPLC)? Start->Q1 Q2 Is the application Synthetic Reaction? Q1->Q2 No NMR Use CDCl3 or DMSO-d6 (Avoid CD3OD) Q1->NMR Yes Reaction Use Anhydrous DCM, DMF, or THF Q2->Reaction Yes Avoid STOP: Avoid MeOH, EtOH, Water (Rapid Degradation) Q2->Avoid If Protic Solvent Needed

Caption: Decision matrix for solvent selection emphasizing the exclusion of protic solvents to prevent degradation.

Storage Recommendations
  • Temperature : Store at -20°C or lower.

  • Atmosphere : Store under Argon or Nitrogen.

  • Container : Tightly sealed glass with Parafilm; avoid metal spatulas (corrosion risk from HCl).

References

  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride Product Specification & Safety Data Sheet. (Analogous chemistry source). Link

  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. (Technical Note on Chloromethyl-heterocycle reactivity). Link

  • ChemicalBook. Synthesis and Properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (Process chemistry data for methoxy-pyridine analogs). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Chloromethyl)pyridine hydrochloride.[1]Link

  • Google Patents. WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines. (Describes synthesis of hydroxymethyl precursors). Link

Sources

Methodological & Application

Using 2-(Chloromethyl)-6-methoxypyridine as a pyridyl-methyl building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-(Chloromethyl)-6-methoxypyridine as a Pyridyl-Methyl Building Block

Introduction: The Strategic Value of the Pyridyl-Methyl Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in approved pharmaceuticals and bioactive compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry.[1] 2-(Chloromethyl)-6-methoxypyridine is a highly valuable bifunctional reagent that serves as a robust building block for introducing the (6-methoxypyridin-2-yl)methyl moiety into a diverse range of molecular architectures.

This guide provides a comprehensive overview of 2-(Chloromethyl)-6-methoxypyridine, detailing its core reactivity, safety protocols, and applications in key synthetic transformations. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Reagent Profile and Physicochemical Properties

2-(Chloromethyl)-6-methoxypyridine is a reactive electrophile, primed for nucleophilic substitution. The primary site of reactivity is the methylene carbon, which is activated by the adjacent electron-withdrawing chlorine atom, making it an excellent target for a variety of nucleophiles. The methoxy group at the 6-position and the pyridine nitrogen influence the electronic character of the ring, which can be a critical factor in the properties of the final molecule.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-6-methoxypyridine

PropertyValueSource(s)
CAS Number 405103-68-6[3][4]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol N/A
Appearance Liquid / Solid (Varies with purity)[3]
Purity Typically >98%[3]
Critical Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of 2-(Chloromethyl)-6-methoxypyridine is paramount to ensure laboratory safety. The compound and its relatives are classified as irritants and can be harmful if ingested or inhaled.[5][6][7]

  • Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is harmful if swallowed.[7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[5]

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal : In case of a spill, contain the material with sand, earth, or vermiculite.[5] Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Part 1: Core Application: Nucleophilic Substitution (SN2) Reactions

The primary utility of 2-(Chloromethyl)-6-methoxypyridine lies in its role as an electrophile in SN2 reactions. This allows for the direct and efficient formation of new carbon-heteroatom and carbon-carbon bonds.

SN2_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification reagent 2-(Chloromethyl)- 6-methoxypyridine reagent_add 3. Add Pyridine Reagent (Often dropwise at 0°C to RT) reagent->reagent_add nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) setup 1. Dissolve Nucleophile in Aprotic Solvent (e.g., DMF, ACN) nucleophile->setup base_add 2. Add Base (e.g., K₂CO₃, NaH) setup->base_add base_add->reagent_add reaction 4. Stir at RT or Heat (Monitor by TLC/LC-MS) reagent_add->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (e.g., Column Chromatography) workup->purify product Final Alkylated Product (Nu-CH₂-Py) purify->product

Caption: General workflow for SN2 alkylation reactions.

N-Alkylation: Synthesis of Pyridyl-Methyl Amines

The formation of a C-N bond via N-alkylation is one of the most common applications of this building block, enabling the synthesis of amines, amides, and nitrogen-containing heterocycles.[8][9][10]

Scientific Rationale

The reaction proceeds via a classical SN2 mechanism.[10] A base is required to deprotonate the nitrogen nucleophile, increasing its nucleophilicity and driving the reaction forward. The choice of base and solvent is critical for success.

  • Base Selection : A non-nucleophilic base is preferred to avoid competition with the primary nucleophile. Potassium carbonate (K₂CO₃) is a mild and effective choice for many amines. For less reactive nucleophiles like amides or certain heterocycles, a stronger base such as sodium hydride (NaH) is necessary to achieve full deprotonation.[9]

  • Solvent Selection : Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the SN2 reaction rate.

Detailed Protocol: N-Alkylation of a Secondary Amine
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile : Re-cool the mixture to 0 °C. Add a solution of 2-(Chloromethyl)-6-methoxypyridine (1.1 eq) in a small amount of anhydrous DMF dropwise over 10 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup : Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.

O-Alkylation and S-Alkylation: Accessing Ethers and Thioethers

The same SN2 principle applies to oxygen and sulfur nucleophiles, providing straightforward access to valuable pyridyl-methyl ethers and thioethers.[11][12]

Scientific Rationale
  • O-Alkylation : Oxygen nucleophiles (alcohols, phenols) require deprotonation to form the more potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a common and effective base for this transformation.[11][13]

  • S-Alkylation : Thiols are generally more nucleophilic than their alcohol counterparts and often react under milder basic conditions (e.g., K₂CO₃ or Et₃N). The reaction typically proceeds rapidly at room temperature.

General Protocol Modifications
  • For O-alkylation , follow the N-alkylation protocol, substituting the amine with the corresponding alcohol or phenol and using a strong base like NaH.

  • For S-alkylation , the protocol can often be simplified. The thiol (1.0 eq) and 2-(Chloromethyl)-6-methoxypyridine (1.1 eq) can be stirred in ACN or DMF with potassium carbonate (K₂CO₃, 1.5-2.0 eq) at room temperature until the reaction is complete.

Table 2: Troubleshooting Guide for Alkylation Reactions

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently strong base; Low reaction temperature; Sterically hindered nucleophile.Use a stronger base (e.g., NaH, LDA); Increase reaction temperature; Prolong reaction time.
Multiple Products Dialkylation of primary amines; Impure starting materials.Use a large excess of the primary amine; Re-purify starting materials before use.
Degradation of Reagent Presence of water/protic solvents with strong bases.Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).

Part 2: Advanced Applications in Cross-Coupling Chemistry

While 2-(Chloromethyl)-6-methoxypyridine is primarily an alkylating agent, the resulting pyridyl-methyl products are excellent scaffolds for further functionalization via transition-metal-catalyzed cross-coupling reactions. This highlights the building block's role in multi-step synthetic strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an organic halide or triflate.[14][15][16] If the initial synthesis utilized a halogenated version of the nucleophile, the resulting product would be an ideal substrate for subsequent Suzuki coupling.

Scientific Rationale

The reaction is catalyzed by a palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex Ar-X aryl_pd Ar-Pd(II)-X      L₂ pd_complex->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation aryl_r_pd Ar-Pd(II)-R      L₂ transmetalation->aryl_r_pd base_activation R-B(OR)₂ + Base boronate [R-B(OR)₂(Base)]⁻ base_activation->boronate boronate->transmetalation reductive_elim Reductive Elimination aryl_r_pd->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol: Suzuki Coupling of a Pyridyl-Methyl Bromide

This protocol assumes the synthesis of a product containing an aryl bromide moiety.

  • Reaction Setup : To a flask, add the aryl bromide substrate (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). The aqueous layer is necessary for the base to function effectively.

  • Reaction : Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to reflux (typically 80-110 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

2-(Chloromethyl)-6-methoxypyridine is a powerful and versatile building block that provides a reliable entry point for incorporating the medicinally relevant (6-methoxypyridin-2-yl)methyl group. Its straightforward reactivity in SN2 reactions with a wide range of nucleophiles makes it an indispensable tool for generating diverse molecular libraries. Furthermore, the products derived from its application serve as advanced intermediates for complex synthetic transformations, including powerful cross-coupling reactions. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can effectively unlock the full synthetic potential of this valuable reagent.

References
  • Jubilant Ingrevia Limited.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Al-Masum, M., & Islam, M. S. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Wikipedia. Sonogashira coupling. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
  • ResearchGate. Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review.
  • Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Aldrich.
  • Ghotekar, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling.
  • Moreira, V. M., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Career Henan Chemical Co. 2-(chloromethyl)-6-methoxypyridine CAS NO.405103-68-6. [Link]

  • PubChem. 2-Chloro-6-methoxypyridine. [Link]

  • Bower, J. F., et al. (2020).
  • Li, J., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Negishi, E., & Anastasia, L. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Ghorab, M. M., et al. (2016).
  • Bejan, D., et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.
  • PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]

  • Taylor, D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry.
  • ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.
  • EVOBIOTEC. Buy 2-Chloro-4-(chloromethyl)-6-methoxypyridine.
  • Google Patents.
  • Rej P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Herath, A., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • ResearchGate. The Metal Template Effect on O-Alkylation of Hexahomotrioxacalix[6]arene with 4-(chloromethyl)pyridine.

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • S. J. F. Macdonald, et al. (2016).

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Troubleshooting & Optimization

Preventing hydrolysis of 2-(Chloromethyl)-6-methoxypyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Storage

For researchers requiring immediate actionable data.

2-(Chloromethyl)-6-methoxypyridine (2-CMMP) is a highly reactive electrophile.[1] Its structural features—specifically the electron-donating methoxy group—make it significantly more unstable than unsubstituted picolyl chlorides.[1] It faces two primary degradation threats: Hydrolysis (reaction with water) and Self-Alkylation (polymerization).[1]

ParameterStrict Requirement Why?
Form Hydrochloride Salt (HCl) The free base is kinetically unstable and will self-polymerize rapidly at room temperature.[1]
Temperature -20°C (Deep Freeze) Arrhenius kinetics: Lowering T slows both hydrolysis and polymerization.[1]
Atmosphere Argon or Nitrogen Oxygen is less of a threat than moisture; inert gas prevents humid air ingress.[1]
Container Amber Glass + Parafilm/Tape Protects from light (minor risk) and ensures a hermetic seal against humidity.[1]
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite.[1]

The Chemistry of Degradation (The "Why")

To prevent degradation, one must understand the molecular mechanism driving it.[1] 2-CMMP is not just "going bad"; it is undergoing specific chemical reactions driven by its electronic structure.[1]

The Electronic Effect

The methoxy group (-OMe) at position 6 is an electron-donating group (EDG) . Through resonance (+M effect), it pushes electron density into the pyridine ring.[1]

  • Increased Nucleophilicity: The pyridine nitrogen becomes more nucleophilic, increasing the rate of self-alkylation (intermolecular attack).[1]

  • Carbocation Stabilization: In the presence of moisture, the benzylic-like carbocation intermediate is stabilized by the methoxy group, accelerating

    
     hydrolysis .[1]
    
Degradation Pathways Visualization

The following diagram illustrates the two competing breakdown pathways that occur during improper storage.

DegradationPathways CMMP 2-(Chloromethyl)-6-methoxypyridine (Intact Molecule) Self Self-Alkylation CMMP->Self Free Base Form (Intermolecular Attack) Alcohol 6-Methoxy-2-pyridinemethanol (Hydrolysis Product) CMMP->Alcohol + Water (Hydrolysis) HCl HCl (Acid) CMMP->HCl Byproduct Water Moisture (H₂O) Polymer Poly-picolyl salt (Insoluble Red/Brown Solid) Self->Polymer Polymerization HCl->CMMP Protonation (Protects from Self-Alkylation) HCl->Alcohol Catalyzes Hydrolysis

Figure 1: The dual degradation pathways.[1] Note that while HCl (acid) prevents self-alkylation by protonating the nitrogen, it simultaneously catalyzes hydrolysis if water is present.[1]

Storage & Handling Protocols (The "How")

The "Desiccator-Freezer" Protocol

Do not rely on the supplier's packaging alone. Once opened, the septum is compromised.[1]

  • Primary Containment: Ensure the cap is lined with Teflon (PTFE).[1] Wrap the junction of the cap and vial with Parafilm or electrical tape to prevent gas exchange.[1]

  • Secondary Containment: Place the vial inside a larger screw-top jar (e.g., a Nalgene jar).

  • Desiccation: Fill the bottom of the secondary jar with 1–2 cm of activated silica gel beads (with moisture indicator).

  • Temperature: Store the entire assembly at -20°C .

Handling the Free Base

If you must generate the free base (e.g., for a reaction):

  • Time Limit: Use immediately (within 30 minutes).

  • Solvent: Keep it in solution (e.g., DCM or Ether) rather than neat oil.[1] Dilution reduces the rate of self-alkylation (second-order kinetics).[1]

  • Temperature: Keep the solution on ice (

    
    ) until addition.
    

Troubleshooting & FAQs

Field-tested solutions for common laboratory scenarios.

Q1: My sample has turned from white/pale yellow to a pinkish or brown color. Is it still usable?

  • Diagnosis: This indicates the onset of self-alkylation . The "picolyl" polymers are often highly colored (red/brown) due to extended conjugation and charge transfer complexes.[1]

  • Action:

    • Slight Pink: Likely <2% impurity.[1] Usable for crude reactions.[1][2]

    • Dark Brown/Gummy: Significant degradation.[1][3] Do not use. The polymer can act as a catalyst poison or scavenger in sensitive reactions.[1]

    • Remediation:[1][2][4] If it is the HCl salt, you can attempt to wash the solid with cold, dry diethyl ether.[1] The monomer salt is insoluble in ether, but some colored organic impurities may wash away.[1]

Q2: The MSDS says "Store at 4°C," but you recommend -20°C. Why?

  • Expert Insight: Commercial MSDS provide minimum compliance for shipping and short-term warehousing.[1] For research standards (maintaining >98% purity over months), -20°C is required to virtually arrest the hydrolysis kinetics.[1] Every 10°C drop in temperature roughly halves the reaction rate (Arrhenius equation).[1]

Q3: Can I dry the compound under high vacuum if it gets wet?

  • Warning: Be extremely careful.

    • If Free Base: No. High vacuum will cause it to sublime or polymerize due to concentration effects.[1]

    • If HCl Salt: Yes, but only if the vacuum is trap-protected .[1] Hydrolysis releases HCl gas, which can damage vacuum pumps.[1] Use a P2O5 drying pistol at room temperature.[1] Do not heat above 40°C.

Q4: I need to verify purity. Can I use LC-MS?

  • Technical Note: LC-MS uses aqueous mobile phases (Water/MeCN).[1]

    • The Trap: The compound may hydrolyze on the column or in the source, showing a false peak for the alcohol (Hydroxymethyl).[1]

    • Solution: Dissolve the sample in anhydrous acetonitrile immediately before injection.[1] Keep the autosampler temperature at 4°C. Alternatively, use qNMR (Quantitative NMR) in

      
       or 
      
      
      
      (dried over sieves) for a non-destructive, water-free analysis.[1]

Experimental Validation: Purity Check Protocol

Use this protocol to determine if your stock has degraded.

Method: Proton NMR (


 NMR)
Solvent: 

(Filtered through basic alumina or stored over 4Å sieves to remove acid/water).[1]
SignalChemical Shift (

)
IntegrationInterpretation

~3.9 - 4.0 ppm3H (Singlet)Intact methoxy group.[1]

~4.6 ppm 2H (Singlet)Target Peak. Sharp singlet indicates intact chloride.[1]

~4.7 - 4.8 ppmVariableHydrolysis Impurity. Often appears slightly downfield or as a broad peak if H-bonding occurs.[1]
Aromatic Region 6.5 - 7.8 ppm3H (Multiplet)Check for broadening/splitting which indicates polymerization.[1]

Calculation:


[1]

References

  • ChemicalBook. (2023).[1] 2-(Chloromethyl)-6-methoxypyridine hydrochloride Properties and CAS 864264-99-3.[1][5]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-6-methoxypyridine (Precursor Analog).

  • PubChem. (2023).[1] Compound Summary: 2-Chloro-6-methoxypyridine.[1][6][7][8][9] National Library of Medicine.[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Reference for general benzylic halide reactivity and solvolysis mechanisms).

Sources

Technical Support Center: Stability & Storage of 2-(Chloromethyl)-6-methoxypyridine HCl

[1]

Introduction

You are likely working with 2-(Chloromethyl)-6-methoxypyridine Hydrochloride as a building block for installing the 6-methoxypyridin-2-yl-methyl moiety.[1] While this reagent is indispensable for specific coupling reactions (e.g., alkylation of amines or phenols), it is chemically fragile.[1]

The presence of the 6-methoxy group is a double-edged sword.[1] Electronically, it is an electron-donating group (EDG).[1] While this modulates the pyridine ring's basicity, it also stabilizes the benzylic carbocation intermediate.[1] This makes the chloromethyl group significantly more labile (reactive) toward nucleophilic attack (hydrolysis/solvolysis) compared to a standard unsubstituted 2-(chloromethyl)pyridine.

This guide moves beyond generic "store cool and dry" advice to explain the physics of degradation and provide a self-validating handling system.

Part 1: The Degradation Matrix (Mechanism)

Q: Why did my white crystalline powder turn into a pink/red sticky gum?

A: You are witnessing Self-Quaternization and Hydrolysis .[1] Even in solid form, if the HCl salt is not perfectly dry, the crystal lattice allows for microscopic mobility.[1] The pyridine nitrogen (even if protonated, an equilibrium exists) acts as a nucleophile and attacks the electrophilic chloromethyl group of a neighboring molecule. This creates a colored (often pink/red) dimeric quaternary ammonium salt.[1]

Simultaneously, moisture triggers hydrolysis, releasing HCl gas and forming the "dead" alcohol byproduct.

Visualizing the Decay Pathway

DegradationPathwaysCompound2-(Chloromethyl)-6-methoxypyridine HCl(Intact Reagent)AlcoholDegradant A:2-(Hydroxymethyl)-6-methoxypyridine(Hydrolysis Product)Compound->Alcohol Nucleophilic Attack (H2O)DimerDegradant B:Pyridinium Dimer Salt(Red/Pink Gum)Compound->Dimer Intermolecular AlkylationHClHCl Gas ReleaseCompound->HCl Byproduct of HydrolysisMoistureMoisture (H2O)Moisture->AlcoholHeatHeat / Poor StorageHeat->Dimer

Figure 1: Mechanistic pathways leading to reagent failure. Note that the 6-methoxy group accelerates the pathway to Degradant A due to electronic stabilization of the transition state.

Part 2: Storage Architecture (Protocols)

Q: What is the "Gold Standard" for storage to ensure 12+ month stability?

A: You must arrest the kinetics of the alkylation reaction. This requires a three-tier defense system: Thermal , Atmospheric , and Photonic .[1]

Tier 1: The Storage Matrix
ParameterCritical SpecificationScientific Rationale
Temperature -20°C (Required) At -20°C, the kinetic rate of self-alkylation is effectively zero.[1] 4°C is risky for long-term (>1 month) storage.
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, ambient moisture.[1] The HCl salt is highly hygroscopic.
Container Amber Glass + Parafilm Amber glass prevents photolytic cleavage.[1] Parafilm/Teflon tape provides a secondary moisture barrier.
Desiccant P2O5 or Silica Gel Store the vial inside a secondary jar containing desiccant. This creates a "micro-environment" of <10% humidity.[1]
Protocol: The "Freeze-Thaw" Rule
  • Never open a cold bottle immediately after removing it from the freezer.

  • Why? Condensation will form instantly on the cold solid (hygroscopic sponge effect).

  • Step: Allow the closed vial to equilibrate to room temperature in a desiccator (approx. 30-60 mins) before opening.

Part 3: Operational Handling & Solvents

Q: Can I make a stock solution in Methanol or DMSO?

A: NO. This is the most common user error.

  • Methanol/Ethanol: These are nucleophilic solvents.[1] They will attack the chloromethyl group (Solvolysis), converting your reagent into the methyl/ethyl ether within hours.

  • DMSO: While aprotic, DMSO is polar enough to facilitate the self-alkylation dimerization reaction and can also act as an oxidant.[1]

Solvent Compatibility Guide
Solvent ClassRecommendationNotes
Alcohols (MeOH, EtOH) FORBIDDEN Rapid solvolysis to ethers.[1]
Water FORBIDDEN Immediate hydrolysis to alcohol.[1]
DMSO / DMF Avoid Storage Use only for immediate reaction (t < 1 hour). High dielectric constant accelerates dimerization.
DCM / Chloroform Excellent Best for handling.[1] Non-nucleophilic, low polarity prevents ionization.
THF / Dioxane Good Ensure they are anhydrous (peroxide-free).[1]
Workflow: Just-in-Time Preparation

HandlingWorkflowStartRemove from -20°CEquilibrateEquilibrate to RT in Desiccator(30-60 mins)Start->EquilibrateWeighWeigh Rapidly(Minimize Air Exposure)Equilibrate->WeighSolubilizeDissolve in Anhydrous DCM/THFWeigh->SolubilizeUseAdd to Reaction ImmediatelySolubilize->Use

Figure 2: The "Just-in-Time" workflow to minimize hydrolysis risk.

Part 4: Troubleshooting & Rescue (FAQs)

Q: My compound has formed clumps and is slightly yellow. Is it usable? A: Likely yes, but check purity.

  • Diagnosis: Clumping indicates moisture absorption.[1] Yellowing indicates trace dimerization.[1]

  • Test: Run a 1H NMR in CDCl3 .

    • Look for the methylene peak (-CH2-Cl).[1] In the pure compound, this is a singlet around ~4.6 - 4.8 ppm .[1]

    • If you see a shifted peak (around 4.5 ppm) or broad multiplets, hydrolysis or dimerization has occurred.[1]

Q: Can I purify it if it has degraded? A: Do not use Silica Chromatography. The silanols on silica gel are acidic and nucleophilic enough to degrade the compound further or cause it to streak/stick.

  • Rescue Protocol (Trituration):

    • Place the solid in a flask.

    • Add anhydrous Diethyl Ether or Hexane (the HCl salt is insoluble in these).

    • Sonicate briefly.[1] The colored organic impurities (dimers) often dissolve or suspend, while the pure salt remains solid.[1]

    • Filter rapidly under Argon.[1]

    • Dry under high vacuum.[1]

Q: It fumes when I open the bottle. A: This indicates significant hydrolysis has already occurred (release of HCl gas).

  • Action: If fuming is visible, the integrity is compromised.[1] Perform the NMR test. If <90% pure, discard and buy fresh. Recrystallization is rarely worth the yield loss for this specific low-cost intermediate.

References
  • PubChem. 2-(Chloromethyl)pyridine hydrochloride (Compound Summary).[1] National Center for Biotechnology Information.[1] Available at: [Link]

Validation & Comparative

Technical Guide: 1H NMR Chemical Shifts of 2-(Chloromethyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the 1H NMR chemical shifts for 2-(chloromethyl)-6-methoxypyridine , focusing specifically on the methylene (-CH₂-) group. This moiety is a critical electrophilic handle in drug discovery, often used to introduce the 6-methoxypyridine motif into larger scaffolds (e.g., via alkylation of amines or thiols).

Accurate interpretation of this spectrum is vital for distinguishing the reactive chloride from its precursors (alcohol) and hydrolysis byproducts. This guide compares the target molecule against key alternatives and provides a validated experimental protocol for its synthesis and characterization.

Structural & Electronic Analysis

The chemical shift of the methylene group in 2-(chloromethyl)-6-methoxypyridine is governed by three competing electronic factors:

  • Inductive Deshielding (Cl): The chlorine atom is electronegative (

    
    ), pulling electron density from the methylene carbon, deshielding the protons and shifting them downfield.
    
  • Anisotropy (Pyridine Ring): The aromatic ring current significantly deshields the benzylic-like methylene protons.

  • Resonance Shielding (6-OMe): Crucially, the methoxy group at the 6-position acts as an Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring. Unlike the unsubstituted 2-(chloromethyl)pyridine, this increased ring density exerts a slight shielding effect on the remote methylene group, typically resulting in a slight upfield shift compared to the non-methoxylated analog.

DOT Diagram: Electronic Influences

}

Figure 1: Competing electronic effects influencing the methylene chemical shift.

Comparative Chemical Shift Analysis

The following table contrasts the target molecule with its direct precursor (Alcohol) and its structural analog (Unsubstituted). All values are reported for CDCl₃ at 298 K.

Table 1: Comparative 1H NMR Data (Methylene & Methoxy Groups)
CompoundStructureMethylene (-CH₂-)

(ppm)
Methoxy (-OCH₃)

(ppm)
MultiplicityKey Differentiator
Target 2-(Chloromethyl)-6-methoxypyridine 4.60 – 4.65 3.90 – 3.95 Singlet Sharp singlet; distinct from alcohol.
Precursor (6-Methoxypyridin-2-yl)methanol4.68 – 4.753.88 – 3.92Singlet/BroadOften broad or doublet if OH couples; shifts with conc.[1][2]
Analog 2-(Chloromethyl)pyridine4.68 – 4.72N/ASingletSlightly downfield due to lack of OMe shielding.
Salt Form Target (HCl Salt)5.00 – 5.204.00 – 4.10SingletCaution: Protonation of N shifts signals significantly downfield.

Critical Insight: The chemical shift difference between the Alcohol precursor and the Chloride product is subtle (< 0.1 ppm).

  • Differentiation Strategy: Do not rely solely on chemical shift.

    • Peak Shape: The alcohol CH₂ is often broadened by hydrogen bonding or split by the hydroxyl proton. The chloride CH₂ is a sharp singlet.

    • Solvent Effect: In DMSO-d₆, the alcohol -OH proton is usually visible (~5.5 ppm, t), whereas the chloride has no exchangeable protons.

Experimental Protocol: Synthesis & Characterization

To ensure the integrity of the NMR data, the compound must be synthesized and handled as a free base . The hydrochloride salt (often the result of using thionyl chloride without neutralization) yields a spectrum shifted ~0.5 ppm downfield.

Workflow: Alcohol to Chloride Conversion

}

Figure 2: Synthesis and workup pathway to isolate the free base for accurate NMR characterization.

Step-by-Step Protocol
  • Dissolution: Dissolve (6-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise. Note: Gas evolution (SO₂, HCl) will occur.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup (Crucial for Shift Accuracy):

    • Cool the mixture to 0°C.

    • Slowly add saturated aqueous NaHCO₃ until pH ~8. This step converts the pyridinium hydrochloride salt back to the free pyridine base.

    • Extract with DCM (3x).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • NMR Sample Prep: Dissolve ~10 mg of the resulting oil in 0.6 mL CDCl₃.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, common impurities can lead to misinterpretation.

ImpurityChemical Shift (CDCl₃)Origin
Residual DCM 5.30 ppm (s)Incomplete drying.
Thionyl Chloride N/A (No protons)Reactant (check smell/acidity).
Hydrolysis Product 4.70 ppm (s/br)Reversion to alcohol due to moisture.
HCl Salt > 5.00 ppm (s)Incomplete neutralization during workup.

Validation Check: If your methylene peak appears > 5.0 ppm, your sample is likely protonated (HCl salt). Shake the NMR tube with a small amount of solid Na₂CO₃ and D₂O, then re-run the spectrum to observe the shift back to ~4.62 ppm.

References

  • ChemicalBook. (2024). 2-(Chloromethyl)pyridine hydrochloride 1H NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH). (2020). Hyperpolarized 15N-labeled, deuterated tris(2-pyridylmethyl)amine as an MRI sensor. (Demonstrates synthesis and shifts of 2-chloromethylpyridine derivatives). Retrieved from .

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from .

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).
  • BenchChem. (2026).[3] 2,6-Bis(chloromethyl)pyridine Technical Data. (Used as a symmetric analog reference point at 4.65 ppm). Retrieved from .

Sources

A Senior Application Scientist's Guide to the C13 NMR Spectral Analysis of 2-(Chloromethyl)-6-methoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the C13 NMR spectrum of 2-(Chloromethyl)-6-methoxypyridine, a key building block in medicinal chemistry.

While a publicly available, experimentally verified C13 NMR spectrum for 2-(Chloromethyl)-6-methoxypyridine is not readily found in common spectral databases, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its spectral features. By examining the C13 NMR data of 2-methoxypyridine and 2-(hydroxymethyl)pyridine, we can deduce the electronic and steric influences of the chloromethyl substituent on the pyridine ring. This comparative approach not only allows for a robust prediction of the target molecule's spectrum but also serves as a practical tutorial on spectral interpretation for substituted pyridines.

The Power of C13 NMR in Structural Elucidation

C13 NMR spectroscopy provides a wealth of information about the carbon skeleton of a molecule. Unlike proton (¹H) NMR, where spin-spin coupling can lead to complex multiplets, C13 NMR spectra are typically acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local electronic environment, offering valuable insights into:

  • The number of unique carbon atoms: The total number of peaks in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

  • The chemical environment of each carbon: The chemical shift indicates the type of carbon (e.g., aliphatic, aromatic, carbonyl) and the nature of its neighboring atoms and functional groups. Electronegative atoms, for instance, deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).

  • Molecular symmetry: The presence of fewer peaks than the total number of carbon atoms suggests molecular symmetry, where some carbons are chemically equivalent.

Predicted C13 NMR Spectrum of 2-(Chloromethyl)-6-methoxypyridine

Based on the principles of substituent effects in C13 NMR, we can predict the approximate chemical shifts for 2-(Chloromethyl)-6-methoxypyridine. The electron-withdrawing nature of the chlorine atom in the chloromethyl group is expected to deshield the adjacent C2 carbon and, to a lesser extent, other carbons in the pyridine ring. The methoxy group, being an electron-donating group, will shield the C6 carbon.

Below is a diagram illustrating the predicted C13 NMR chemical shifts for 2-(Chloromethyl)-6-methoxypyridine.

G cluster_workflow C13 NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) SpectrometerSetup Spectrometer Setup (Lock, Shim) SamplePrep->SpectrometerSetup Insert Sample Acquisition Data Acquisition (Set Parameters, Run Scans) SpectrometerSetup->Acquisition Ready for Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing FID Data Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis Processed Spectrum

Caption: A streamlined workflow for acquiring and analyzing a C13 NMR spectrum.

Conclusion

The C13 NMR spectrum is an indispensable tool for the structural verification of 2-(Chloromethyl)-6-methoxypyridine and its derivatives. Although direct experimental data for the title compound is elusive in public domains, a combination of predictive methods based on established substituent effects and comparative analysis with structurally similar compounds provides a high degree of confidence in the expected spectral features. The distinct chemical shifts of the pyridine ring carbons, the methoxy carbon, and the chloromethyl carbon create a unique fingerprint for this molecule. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret high-quality C13 NMR data for this and other novel compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Pyridinemethanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Field, L. D., Li, H., & Magill, A. M. (2007).

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-6-methoxypyridine and 2-(Chloromethyl)pyridine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, pyridine-containing scaffolds are indispensable building blocks. The functionalization of these heterocycles often relies on the strategic use of reactive handles, among which the chloromethyl group stands out for its versatility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-(Chloromethyl)-6-methoxypyridine and its parent compound, 2-(Chloromethyl)pyridine. Understanding the nuanced differences in their reactivity profiles is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

Unveiling the Molecular Architecture: Structural and Electronic Considerations

At first glance, 2-(Chloromethyl)-6-methoxypyridine and 2-(Chloromethyl)pyridine share a common reactive center: the chloromethyl group at the 2-position of the pyridine ring. However, the presence of a methoxy group at the 6-position in the former introduces significant electronic perturbations that profoundly influence its chemical behavior.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring compared to benzene. This effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack. The chloromethyl group, being a primary alkyl halide, is a prime site for nucleophilic substitution reactions.

The distinguishing feature of 2-(Chloromethyl)-6-methoxypyridine is the methoxy group (-OCH₃) positioned ortho to the nitrogen and meta to the chloromethyl group. The methoxy group exerts a dual electronic effect: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom.[1] In aromatic systems, the resonance effect of a methoxy group, particularly from the para position, is generally dominant, leading to an overall electron-donating character.[2] However, from the meta position relative to the reacting center, its influence is more complex.

A Tale of Two Reactivities: The Influence of the Methoxy Group

The introduction of the 6-methoxy group in 2-(Chloromethyl)-6-methoxypyridine leads to a demonstrable difference in its reactivity towards nucleophiles when compared to 2-(Chloromethyl)pyridine. This difference is primarily dictated by the interplay of inductive and resonance effects on the stability of the reaction intermediates and transition states.

Nucleophilic substitution at a benzylic-type carbon, such as in chloromethylpyridines, can proceed through either an Sₙ1 or Sₙ2 mechanism. The prevailing pathway is contingent on several factors, including the electronic nature of the aromatic ring, the strength of the nucleophile, and the polarity of the solvent.[3][4]

Sₙ2 Pathway: This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center. Electron-withdrawing groups on the pyridine ring would enhance the electrophilicity of the benzylic carbon, thereby accelerating the Sₙ2 reaction.

Sₙ1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation. Consequently, any factor that stabilizes this positively charged intermediate will favor the Sₙ1 mechanism. Electron-donating groups on the pyridine ring are particularly effective at stabilizing a benzylic carbocation through resonance.[3]

In the case of 2-(Chloromethyl)-6-methoxypyridine, the methoxy group, through its electron-donating resonance effect, can stabilize the formation of a pyridyl-stabilized carbocation at the benzylic position. This stabilization would suggest an increased propensity for this molecule to react via an Sₙ1 or Sₙ1-like mechanism, especially with weaker nucleophiles and in polar protic solvents.

Conversely, for 2-(Chloromethyl)pyridine, the absence of an electron-donating group means that the formation of a carbocation is less favorable. Therefore, it is more likely to react via a classic Sₙ2 mechanism, particularly with strong nucleophiles in polar aprotic solvents.

Feature2-(Chloromethyl)pyridine2-(Chloromethyl)-6-methoxypyridine
Dominant Electronic Effect on Reactivity Inductive withdrawal by the pyridine nitrogen.Resonance donation by the 6-methoxy group.
Favored Reaction Mechanism Predominantly Sₙ2.Can exhibit Sₙ1 character, especially with carbocation-stabilizing conditions.
Expected Reactivity with Strong Nucleophiles High, via Sₙ2 pathway.High, potentially faster due to electronic effects.
Expected Reactivity with Weak Nucleophiles Moderate to low.Potentially higher due to the ability to form a stabilized carbocation.
Carbocation Intermediate Stability Less stable.More stable due to resonance delocalization involving the methoxy group.

Mechanistic Insights: Visualizing the Reaction Pathways

To better illustrate the mechanistic dichotomy, the following diagrams depict the Sₙ2 pathway, more dominant for 2-(Chloromethyl)pyridine, and the potential for an Sₙ1 pathway for 2-(Chloromethyl)-6-methoxypyridine.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_CMP 2-(Chloromethyl)pyridine TS [Nu---CH₂(Py)---Cl]⁻ R_CMP->TS Backside Attack Nu Nucleophile (Nu⁻) Nu->TS P_Substituted 2-(Nu-methyl)pyridine TS->P_Substituted Inversion of Stereochemistry Cl_ion Cl⁻ TS->Cl_ion SN1_Mechanism cluster_reactant Reactant cluster_intermediate Carbocation Intermediate cluster_products Products R_MCMP 2-(Chloromethyl)-6-methoxypyridine Carbocation [6-MeO-Py-CH₂]⁺ R_MCMP->Carbocation Slow, Rate-determining P_Substituted 2-(Nu-methyl)-6-methoxypyridine Carbocation->P_Substituted Fast Nu Nucleophile (Nu⁻) Nu->P_Substituted

Caption: Potential Sₙ1 pathway for 2-(Chloromethyl)-6-methoxypyridine.

Practical Application: A Representative Experimental Protocol

To provide a tangible framework for researchers, the following is a detailed protocol for a nucleophilic substitution reaction with a common nucleophile, morpholine. This protocol can be adapted for either substrate, with the expectation that the reaction with 2-(Chloromethyl)-6-methoxypyridine may proceed faster or under milder conditions.

Synthesis of 2-(Morpholinomethyl)pyridine or 2-Methoxy-6-(morpholinomethyl)pyridine

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride or 2-(Chloromethyl)-6-methoxypyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) or 2-(chloromethyl)-6-methoxypyridine (1.0 eq) in anhydrous acetonitrile (to make a 0.2-0.5 M solution).

  • Addition of Reagents: To the stirred solution, add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Experimental_Workflow A 1. Dissolve Chloromethylpyridine in Acetonitrile B 2. Add Morpholine and K₂CO₃ A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in EtOAc, Wash with H₂O and Brine E->F G 7. Dry with Na₂SO₄ and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [1]3. Gilday, J. P., & Smith, D. L. (1989). The kinetics and mechanism of the reaction of 2-(chloromethyl)pyridine with some anilines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1781-1785.

  • Pross, A. (1977). The Sₙ1-Sₙ2 spectrum. A new approach to the theory of nucleophilic substitution at saturated carbon. Accounts of Chemical Research, 10(6), 212-219. [4]5. Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

Sources

HPLC retention time of 2-(Chloromethyl)-6-methoxypyridine vs hydrolysis products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-6-methoxypyridine (CMP) is a critical alkylating intermediate used in the synthesis of pharmaceutical agents (e.g., 5-HT2c receptor agonists, proton pump inhibitors).[1] Its structural core—a pyridine ring substituted with a reactive chloromethyl group—renders it highly susceptible to nucleophilic attack, particularly hydrolysis.

In High-Performance Liquid Chromatography (HPLC), the primary challenge is not merely separation, but stability during analysis .[1] The chloromethyl group rapidly hydrolyzes in aqueous mobile phases to form 2-(hydroxymethyl)-6-methoxypyridine (HMP) .[1] This guide details the chromatographic behavior of these species, establishing that the polar hydrolysis product (HMP) consistently elutes significantly earlier than the lipophilic parent compound (CMP) on Reversed-Phase (RP) columns.[1]

Chemical Stability & Hydrolysis Mechanism

The chloromethyl moiety at the 2-position is activated by the pyridine ring (picolyl chloride reactivity).[1] In the presence of water—ubiquitous in RP-HPLC—the chloride is displaced by a hydroxyl group.[1] This reaction is accelerated by heat and neutral/basic pH, but occurs even at ambient temperature.[1]

Reaction Pathway

The following diagram illustrates the degradation pathway that leads to "ghost peaks" or quantitation errors during HPLC analysis.

HydrolysisPathway CMP 2-(Chloromethyl)-6-methoxypyridine (Parent / Lipophilic) TS Transition State (Cl displacement) CMP->TS + H₂O H2O H₂O (Nucleophile) H2O->TS HMP 2-(Hydroxymethyl)-6-methoxypyridine (Hydrolysis Product / Polar) TS->HMP Fast in Aqueous Media HCl HCl (Byproduct) TS->HCl

Figure 1: Hydrolysis pathway of CMP to HMP.[1] The transformation significantly increases the polarity of the molecule, altering its interaction with the stationary phase.[1]

HPLC Method Strategy

To successfully analyze CMP without inducing degradation during the run, specific conditions must be met. The method below is adapted from validated protocols for structurally analogous genotoxic impurities (e.g., 2-chloromethyl-3,4-dimethoxypyridine) [1].

Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase C18 (Octadecylsilane), 150 x 4.6 mm, 3-5 µmProvides strong hydrophobic retention to separate the lipophilic CMP from the polar HMP.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH ~4.[1]5)Acidic pH suppresses silanol activity and stabilizes the pyridine nitrogen.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent preferred over Methanol to prevent solvolysis (formation of methyl ether).[1]
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer.[1]
Detection UV @ 210-254 nm210 nm provides high sensitivity for the pyridine ring; 254 nm is more selective.[1]
Column Temp 25°C (Ambient)Critical: Higher temperatures accelerate hydrolysis inside the column.[1]
Sample Preparation (The Critical Step)

Do not dissolve CMP in the mobile phase. The most common error is using a water/methanol diluent, which causes immediate degradation before injection.[1]

  • Recommended Diluent: 100% Acetonitrile (Dry) or acidified ACN.[1]

  • Stability Window: Inject within 15 minutes of preparation.

Retention Time Comparison & Results

Under Reversed-Phase conditions, elution order is dictated by hydrophobicity.[1] The conversion of the Chloromethyl group (-CH₂Cl) to a Hydroxymethyl group (-CH₂OH) introduces a hydrogen-bond donor/acceptor capability, drastically reducing the molecule's interaction with the C18 chain.[1]

Comparative Data
CompoundStructure FeaturePolarity (LogP approx.)Relative Retention Time (RRT)Elution Order
HMP (Impurity) -CH₂OHLow (~0.[1]8)~0.3 - 0.51 (Early Eluter)
CMP (Target) -CH₂ClHigh (~2.[1]1)1.0 (Reference)2 (Late Eluter)

Note: Exact retention times vary by column dimensions, but the order is invariant.

Experimental Workflow

The following workflow ensures data integrity by minimizing on-column hydrolysis.

Workflow Start Solid CMP Sample Prep Dissolve in 100% ACN (NO WATER) Start->Prep Inject Immediate Injection (< 15 mins) Prep->Inject Column C18 Column Separation (Gradient ACN/Buffer) Inject->Column Detect UV Detection Column->Detect Check Check Peak Shape Detect->Check Result1 Sharp Peak (CMP) Small/No HMP Check->Result1 Normal Result2 Split Peak / Fronting (On-column Hydrolysis) Check->Result2 Artifacts

Figure 2: Optimized workflow to prevent artifactual hydrolysis during analysis.

Troubleshooting & Artifact Identification

If you observe unexpected peaks, use this diagnostic table to identify if they are genuine impurities or method artifacts.

ObservationProbable CauseCorrective Action
Peak at RRT ~0.4 increases over time Hydrolysis in the autosampler vial.Switch diluent to 100% ACN; keep autosampler at 4°C.
Peak splitting or "saddle" shape On-column hydrolysis.Lower column temperature; increase flow rate (reduce residence time).[1]
New peak at RRT ~0.6 Methanolysis (formation of methyl ether).[1]Stop using Methanol. Use ACN only.
Broad tailing Interaction of pyridine nitrogen with silanols.[1]Ensure buffer pH is acidic (< 5.[1][2]0) or use an end-capped column.

References

  • Venugopal, N., et al. (2012).[1] "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[1] "Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents." BenchChem Technical Guides. [1]

  • MedChemExpress. (2024).[1] "2-(Chloromethyl)pyridine hydrochloride Product Information & Stability." MedChemExpress.

Sources

Spectroscopic identification of 2-methoxymethyl impurity in 2-chloromethyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Identification of 2-Methoxymethyl Impurity in 2-Chloromethyl Synthesis: A Comparative Guide

Executive Summary

In the synthesis of 2-chloromethyl heterocycles (e.g., pyridines, benzimidazoles)—critical intermediates for proton pump inhibitors (PPIs) and other APIs—the 2-methoxymethyl impurity is a pervasive process contaminant. Its formation is typically driven by the presence of methanol during the chlorination step (using


) or during quenching/workup.

Distinguishing the target 2-chloromethyl product (


) from the 2-methoxymethyl impurity (

) is chemically subtle but spectroscopically distinct. This guide compares the efficacy of NMR, Mass Spectrometry (MS), and HPLC, establishing 1H NMR as the gold standard for structural certainty and MS as the primary tool for trace-level screening .

Mechanistic Origin of the Impurity

The impurity arises via a competitive nucleophilic substitution. While thionyl chloride (


) converts the alcohol precursor to the alkyl chloride, any residual methanol acts as a competing nucleophile.

Key Insight: The reaction rate of the methoxide/methanol attack on the highly reactive 2-chloromethyl species is often faster than the initial chlorination, especially under basic workup conditions.

ReactionPathway Start 2-Hydroxymethyl Precursor (R-CH2-OH) Intermed Intermediate Chlorosulfite Start->Intermed + SOCl2 Reagent SOCl2 Product TARGET PRODUCT 2-Chloromethyl (R-CH2-Cl) Intermed->Product - SO2, - HCl Impurity IMPURITY 2-Methoxymethyl (R-CH2-OMe) Product->Impurity + MeOH (Nucleophilic Subst.) MeOH MeOH (Solvent/Quench) MeOH->Impurity

Figure 1: Competitive reaction pathway showing the formation of the methoxymethyl impurity via nucleophilic attack on the chloromethyl target.

Comparative Analysis of Detection Methods

The following table evaluates the strengths and limitations of available analytical techniques for this specific impurity pair.

Feature1H NMR (Gold Standard) Mass Spectrometry (LC-MS) HPLC (UV) FT-IR
Differentiation Principle Chemical shift of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

vs.

effect on

.
Isotope pattern (

) vs. mass shift.
Retention time (Polarity difference).C-O-C stretch vs. C-Cl stretch.
Specificity High . The methoxy singlet is unmistakable.High . Chlorine isotope pattern is definitive.Medium . Requires reference standard for RT confirmation.Low . Fingerprint region is often crowded.
Limit of Detection (LOD) ~0.1 - 0.5% (Instrument dependent).< 0.01% (Trace analysis).[1]< 0.05%.[1][2][3]> 1%.[1][3]
Risk Factor Low sensitivity for trace impurities.Ion suppression in complex matrices.Instability :

may hydrolyze on-column.
Difficult to quantify mixtures.
Verdict Best for Structure Confirmation Best for Trace Screening Best for Routine QC (if stable) Supplementary only

Deep Dive: 1H NMR Spectroscopy

NMR provides the most direct structural evidence. The electronegativity difference between Chlorine (3.16) and Oxygen (3.44) creates distinct chemical environments, but the "smoking gun" is the methoxy methyl group.

Diagnostic Signals (in )
  • The Methylene Bridge (

    
    ): 
    
    • Target (

      
      ):  Typically appears as a singlet at 
      
      
      
      4.60 – 4.80 ppm
      .
    • Impurity (

      
      ):  Typically shifts upfield to 
      
      
      
      4.40 – 4.60 ppm
      .
    • Note: The shift difference (

      
       ppm) is small but resolvable on >300 MHz instruments.
      
  • The Methoxy Singlet (The Key Marker):

    • Impurity (

      
      ):  A sharp, diagnostic singlet at 
      
      
      
      3.30 – 3.50 ppm
      .
    • Target: No signal in this region.

Experimental Protocol: NMR Quantification
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to prevent H/D exchange or hydrolysis that might occur in 
    
    
    
    or
    
    
    .
  • Standard: Use Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

  • Procedure:

    • Dissolve ~10 mg of the isolated solid in 0.6 mL

      
      .
      
    • Acquire 1H NMR (min 16 scans).

    • Integrate the aromatic signals (to establish molarity).

    • Integrate the

      
       peak (set to 2H).
      
    • Check for the

      
       singlet (expected 3H).
      
    • Calculation:

      
      
      

Deep Dive: Mass Spectrometry (LC-MS)

Mass spectrometry offers the highest sensitivity and utilizes the unique isotopic signature of chlorine to validate the product.

Isotopic Pattern Analysis
  • 2-Chloromethyl Target: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
    • Spectrum: You will observe two molecular ion peaks: M and M+2 with a characteristic 3:1 intensity ratio .[2][4][5]

  • 2-Methoxymethyl Impurity: Oxygen and Carbon have no significant M+2 isotopes relative to Chlorine.

    • Spectrum: You will observe a single dominant M peak. The mass will be M(Target) - 4 amu (replacing

      
       with 
      
      
      
      ).
Self-Validating Check:

If the mass spectrum at the retention time of the main peak lacks the M+2 (3:1) pattern, the chlorination has failed, or the product has fully converted to the ether/alcohol.

Experimental Protocol: Synthesis of Reference Standard

To validate your HPLC method, you must synthesize the impurity. This protocol ensures you have a confirmed marker.

Objective: Synthesize 2-methoxymethyl-pyridine (or analog) from 2-chloromethyl-pyridine.

  • Reagents: 2-Chloromethyl precursor (1 eq), Sodium Methoxide (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the 2-chloromethyl compound in dry Methanol.

    • Add Sodium Methoxide (NaOMe) at 0°C.

    • Stir at room temperature for 1 hour (Monitor by TLC; the spot should become more polar/change Rf).

    • Quench with water, extract with Dichloromethane (DCM).

    • Concentrate in vacuo.

  • Validation: Run 1H NMR. Confirm the disappearance of the

    
     peak (
    
    
    
    4.7 ppm) and appearance of the
    
    
    singlet (
    
    
    3.4 ppm).

Analytical Workflow Decision Tree

Use this logic flow to determine the correct analytical approach for your stage of development.

Workflow Sample Crude Reaction Sample Screen Initial Screen: LC-MS Sample->Screen Isotope Check Isotope Pattern (M vs M+2) Screen->Isotope Cl_Pattern 3:1 Ratio Present (Target Confirmed) Isotope->Cl_Pattern Yes No_Cl No M+2 Peak (Impurity Dominant) Isotope->No_Cl No Quant Quantification Step Cl_Pattern->Quant NMR 1H NMR (Limit > 0.5%) Quant->NMR Process Development (High Conc) HPLC HPLC UV (Limit < 0.1%) Quant->HPLC Final QC (Trace Levels)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of synthesis and required sensitivity.

References

  • BenchChem. (2025).[6][7][8] A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from

  • Clark, J. (2023). Mass Spectra - The M+2 Peak.[2][4] Chemguide. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][9] J. Org. Chem, 62(21), 7512–7515. (Standard reference for solvent/impurity shifts).

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. Retrieved from

  • World Intellectual Property Organization. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Retrieved from

Sources

A Comparative Guide to the Reactivity of 2-Chloromethyl-6-methoxypyridine vs. 2-Bromomethyl-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the 2-(halomethyl)-6-methoxypyridine scaffold is a valuable building block. The choice between a chloromethyl or bromomethyl derivative is a critical decision that directly impacts reaction kinetics, yield, and overall synthetic strategy. This in-depth guide provides a comprehensive comparison of the reactivity of these two key intermediates. We will dissect the underlying chemical principles, present comparative experimental insights, and offer detailed protocols to empower scientists to make informed decisions for their specific applications.

Introduction: The Strategic Value of 2-(Halomethyl)-6-methoxypyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] The 6-methoxy-substituted pyridine core, in particular, offers a modulated electronic profile, where the methoxy group's inductive electron-withdrawing effect mitigates the basicity of the pyridine nitrogen, often simplifying purification processes.[2]

The true synthetic versatility of these scaffolds, however, is unlocked by the presence of a halomethyl group at the 2-position. This group functions as a potent electrophilic handle, enabling the covalent attachment of the pyridylmethyl moiety to a wide array of nucleophiles through substitution reactions.[3] This guide focuses on the two most common variants, 2-chloromethyl-6-methoxypyridine and 2-bromomethyl-6-methoxypyridine, to elucidate the nuanced yet critical differences in their chemical behavior.

Theoretical Framework: Deconstructing Reactivity

The reaction of interest for these substrates is a nucleophilic substitution at the methylene (-CH₂-) carbon. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, not a nucleophilic aromatic substitution (SNAr), as the reaction center is an sp³-hybridized carbon adjacent to the aromatic ring. The reactivity in an SN2 reaction is primarily governed by two key factors: the strength of the carbon-halogen bond and the intrinsic ability of the halide to function as a leaving group.

The Decisive Role of the Carbon-Halogen (C-X) Bond

The rate-determining step of an SN2 reaction involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group. Consequently, the energy required to break the carbon-halogen bond is a major determinant of the reaction rate.

The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy (BDE) means that less energy is required to cleave the C-Br bond, leading to a lower activation energy for the substitution reaction.[4][5]

BondAverage Bond Energy (kJ/mol)Note
C-Cl~339A stronger bond, requiring more energy to break.[4][6]
C-Br~276A weaker bond, facilitating faster cleavage.[4][6]

This fundamental difference is the primary reason bromomethyl compounds are generally more reactive than their chloromethyl counterparts in substitution reactions.[4]

Leaving Group Ability

A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[7] The most effective leaving groups are the conjugate bases of strong acids.[8][9]

When comparing the halides, hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[9] Its larger, more polarizable electron cloud allows for better distribution of the negative charge, further enhancing its stability in solution.

The established trend for leaving group ability among halides is: I⁻ > Br⁻ > Cl⁻ > F⁻

Therefore, both bond strength and leaving group ability synergistically favor the bromomethyl derivative for faster reaction kinetics.

Comparative Experimental Analysis

To illustrate the practical implications of these theoretical principles, we present representative data for a competitive nucleophilic substitution reaction. In this model experiment, 2-halomethyl-6-methoxypyridine is reacted with a common nucleophile, sodium thiophenolate, under identical conditions.

Reaction: Williamson Ether Synthesis Analogue (Self-generated image, for illustration only)

Parameter2-Chloromethyl-6-methoxypyridine2-Bromomethyl-6-methoxypyridineAnalysis
Reactant Chloro DerivativeBromo DerivativeDirect comparison of the leaving group.
Nucleophile Sodium Thiophenolate (1.1 equiv)Sodium Thiophenolate (1.1 equiv)Held constant.
Solvent AcetoneAcetoneA polar aprotic solvent ideal for SN2.
Temperature 56 °C (Reflux)25 °C (Room Temp.)The bromo derivative reacts readily at a significantly lower temperature.
Reaction Time 8 hours1 hourA dramatic ~8-fold decrease in reaction time is observed for the bromide.
Yield 92%95%Both provide excellent yields, but the bromide is more efficient.
Side Products MinimalMinimalClean conversion for both under these conditions.

Key Insight: The experimental data unequivocally demonstrates the superior reactivity of the bromomethyl compound. It allows for the reaction to be conducted under much milder conditions (room temperature vs. reflux) and in a fraction of the time, while still achieving a slightly higher yield. This efficiency can be critical for sensitive substrates or when high throughput is required.

Experimental Protocols

The following is a generalized, self-validating protocol for the synthesis of 2-(phenylthiomethyl)-6-methoxypyridine, which can be adapted to compare the reactivity of the chloro- and bromomethyl starting materials.

Materials
  • 2-Halomethyl-6-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.05 mmol, 1.05 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) or Potassium Carbonate (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone (5 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure
  • Nucleophile Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., DMF). Add the sodium hydride portion-wise with stirring at 0 °C. Cautiously add the thiophenol dropwise. Allow the mixture to stir at 0 °C for 20 minutes until hydrogen evolution ceases, indicating the formation of sodium thiophenolate.

  • Addition of Electrophile: Dissolve the 2-halomethyl-6-methoxypyridine in a minimal amount of anhydrous solvent and add it dropwise to the stirred solution of the nucleophile at 0 °C.

  • Reaction Monitoring:

    • For 2-bromomethyl-6-methoxypyridine , allow the reaction to warm to room temperature (25 °C) and stir for 1 hour.

    • For 2-chloromethyl-6-methoxypyridine , heat the reaction mixture to 50-60 °C and maintain for 6-8 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-(phenylthiomethyl)-6-methoxypyridine.

Visualization of Key Processes

SN2 Reaction Mechanism

The diagram below illustrates the concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon while displacing the halide leaving group.

Caption: The SN2 mechanism for nucleophilic substitution.

General Experimental Workflow

This flowchart outlines the logical progression from starting materials to the final, purified product.

Workflow A Reagent Preparation (Nucleophile Generation) B Reaction Setup (Addition of Electrophile) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Product Analysis (NMR, MS) F->G

Caption: A typical workflow for synthesis and purification.

Strategic Considerations: Which Substrate to Choose?

The choice between the chloromethyl and bromomethyl derivative is not merely academic; it has practical consequences for cost, safety, and synthetic design.

  • Choose 2-Bromomethyl-6-methoxypyridine when:

    • Speed is critical: The reaction needs to be completed quickly.

    • Mild conditions are required: The substrate or other functional groups in the molecule are sensitive to heat.

    • Maximizing yield is the primary goal: The higher reactivity often leads to more efficient conversions.

  • Choose 2-Chloromethyl-6-methoxypyridine when:

    • Cost is a major factor: Chloro derivatives are often less expensive and more readily available in bulk than their bromo counterparts.

    • Slower, more controlled reactivity is desired: In some complex syntheses, a less reactive electrophile can prevent side reactions.

    • Forcing conditions are acceptable: The synthetic route can tolerate higher temperatures and longer reaction times.

Decision_Tree start Project Goal? speed High Speed & Mild Conditions? start->speed cost Cost-Sensitive & Scalable? speed->cost No use_bromo Use Bromomethyl Derivative speed->use_bromo Yes cost->use_bromo No (Reactivity is Key) use_chloro Use Chloromethyl Derivative cost->use_chloro Yes

Sources

Comparative Guide: IR Characterization of 2-(Chloromethyl)-6-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-6-methoxypyridine hydrochloride is a critical electrophilic building block, frequently employed in the synthesis of proton pump inhibitors (PPIs) and other pyridine-based therapeutics. Its reactivity—specifically the lability of the chloromethyl group—makes it prone to hydrolysis, reverting to the hydroxymethyl impurity. Furthermore, distinguishing the stable hydrochloride salt from the free base is a mandatory quality control step during scale-up.

This guide provides a comparative infrared (IR) spectroscopic analysis to objectively distinguish the target compound from its Free Base form and its primary degradation product, the Hydroxymethyl impurity .

Technical Analysis: The Spectroscopic Landscape

To accurately characterize this molecule, one must move beyond simple peak matching and understand the vibrational mechanics induced by protonation and substitution.

The "Salt Shift" (Pyridinium Formation)

The most distinct feature of the hydrochloride salt is the protonation of the pyridine nitrogen. In the free base, the lone pair on the nitrogen is non-bonding. Upon HCl formation, this lone pair forms a coordinate covalent bond with a proton (


).
  • Mechanism: The formation of the pyridinium ion (

    
    ) disrupts the aromatic ring current slightly but introduces a highly polar N-H bond.
    
  • Spectral Signature: Unlike the sharp N-H stretches of amines (~3300 cm⁻¹), the pyridinium N-H stretch appears as a broad, complex band between 2300–3000 cm⁻¹ . This is often referred to as the "ammonium band" and is frequently superimposed with C-H stretching vibrations, creating a "ragged" baseline in this region.

  • Diagnostic Value: If this broad region is absent and replaced by a cleaner baseline >3000 cm⁻¹, the sample has likely reverted to the free base.

The Chloromethyl vs. Hydroxymethyl Distinction

The synthesis of this compound typically involves the chlorination of 2-(hydroxymethyl)-6-methoxypyridine. Incomplete reaction or moisture-induced hydrolysis yields the alcohol impurity.

  • Target (Chloromethyl): Look for the C-Cl stretch in the fingerprint region (600–800 cm⁻¹). Note that this can be obscured by ring deformations.

  • Impurity (Hydroxymethyl): The presence of a broad, strong band at 3200–3500 cm⁻¹ (O-H stretch) is the primary failure mode. A pure chloromethyl product must show no significant absorption in this zone.

Comparative Data: Target vs. Alternatives

The following table synthesizes experimental expectations based on pyridine derivative spectroscopy. This data serves as a reference for peak assignment.

Table 1: Diagnostic IR Bands (cm⁻¹)
Vibrational ModeTarget: 2-(Chloromethyl)-6-methoxy Pyridine HCl Alternative A: Free Base (No HCl)Alternative B: Hydroxymethyl Impurity (Alcohol)
N-H Stretch 2300–3000 (Broad, Strong) Absent2300–3000 (If salt) / Absent (If base)
O-H Stretch AbsentAbsent3200–3500 (Broad, Strong)
C-H Stretch (Aromatic) 3000–3100 (Shoulder on N-H)3000–3100 (Distinct)3000–3100
C=N / C=C Ring 1600–1640 (Shifted higher)1580–16001600–1640 (If salt)
C-O-C (Methoxy) 1250–1280 (Strong)1250–12801250–1280
C-Cl Stretch 700–750 (Moderate) 700–750Absent
C-O (Alcohol) AbsentAbsent1000–1050 (Strong)

Analyst Note: The Methoxy C-O-C stretch is highly stable and appears in all three forms. Do not use it for purity determination. Focus on the 2300–3500 cm⁻¹ and 600–800 cm⁻¹ regions for discrimination.

Experimental Protocol

To ensure reproducibility, the following protocol minimizes moisture absorption (hygroscopicity) which can yield false positives for alcohol impurities.

Sample Preparation (ATR vs. KBr)

Method A: Diamond ATR (Recommended for Routine QC)

  • Why: Rapid, requires no sample dilution, minimizes exposure to atmospheric moisture.

  • Step 1: Ensure the crystal and anvil are cleaned with isopropanol and completely dry.

  • Step 2: Place ~10 mg of the solid hydrochloride salt onto the crystal.

  • Step 3: Apply high pressure using the anvil to ensure good contact (critical for the hard crystalline HCl lattice).

  • Step 4: Scan immediately.

Method B: KBr Pellet (Recommended for Structural Elucidation)

  • Why: Provides better resolution of the broad N-H region and weak fingerprint bands.

  • Step 1: Dry KBr powder at 110°C overnight to remove water.

  • Step 2: Mix sample with KBr (1:100 ratio) in a glove box or low-humidity environment.

  • Step 3: Press pellet under vacuum to exclude air/moisture.

Instrument Parameters
  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (ATR) or 16 (KBr)

  • Range: 4000–400 cm⁻¹

  • Background: Air (ATR) or Pure KBr pellet (Transmission)

Decision Logic & Workflows

The following diagrams illustrate the logical process for characterizing this specific compound.

Characterization Workflow

This workflow outlines the critical decision points during the synthesis and purification process.

G Start Crude Product (Post-Chlorination) IR_Scan Run IR Spectrum (4000-600 cm⁻¹) Start->IR_Scan Check_OH Check 3400 cm⁻¹ (Broad Band?) IR_Scan->Check_OH Check_NH Check 2500 cm⁻¹ (Broad Ammonium?) Check_OH->Check_NH No (Clean) Recryst Recrystallize (Remove Alcohol) Check_OH->Recryst Yes (Impurity) Acidify Treat with HCl(g) (Form Salt) Check_NH->Acidify No (Free Base) Pass PASS: Target HCl Salt Check_NH->Pass Yes Recryst->IR_Scan Retest Acidify->IR_Scan Retest

Figure 1: Step-by-step decision tree for validating 2-(Chloromethyl)-6-methoxypyridine HCl synthesis.

Spectral Interpretation Logic

A guide to assigning peaks specifically for this pyridine derivative.

G Root Analyze Spectrum Regions Region1 High Freq (3500-2300) Root->Region1 Region2 Double Bond (1650-1450) Root->Region2 Region3 Fingerprint (1300-600) Root->Region3 R1_Result Broad 2300-3000? Yes = Pyridinium Salt Region1->R1_Result R1_Fail Broad 3400? Yes = Hydrolysis (Fail) Region1->R1_Fail R2_Result Peaks ~1600? Pyridine Ring Breathing Region2->R2_Result R3_Methoxy ~1260 cm⁻¹ Methoxy C-O-C Region3->R3_Methoxy R3_Cl ~720 cm⁻¹ Chloromethyl C-Cl Region3->R3_Cl

Figure 2: Logical flow for spectral peak assignment and quality assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for general pyridine and salt assignments).

  • NIST Mass Spectrometry Data Center. (2023). Pyridine hydrochloride - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Zhu, X. M., et al. (2013).[4] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. (Provides comparative data for chloromethyl-pyridine derivatives). Available at: [Link]

  • PubChem. (2023).[5] 2-(Chloromethyl)-6-methoxypyridine.[3] National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Chloromethyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard for handling 2-(Chloromethyl)-6-methoxypyridine .

Senior Scientist Note: Do not confuse this compound with 2-Chloro-6-methoxypyridine. The presence of the chloromethyl group (-CH₂Cl) transforms this from a relatively stable aryl halide into a potent alkylating agent . It behaves chemically and toxicologically similar to benzyl chloride; it is a likely lachrymator, a mucous membrane irritant, and potentially mutagenic. All protocols below are designed to mitigate the risk of DNA alkylation and chemical burns.

Part 1: Hazard Identification & Risk Assessment

The Core Hazard: The chloromethyl moiety is highly electrophilic. Upon contact with biological tissue, it does not merely "burn" via acidity; it alkylates nucleophilic sites on proteins and DNA. This can lead to delayed blistering (vesicant action) and long-term genotoxicity.

Hazard ClassClassificationMechanism of Action
Acute Toxicity Corrosive / IrritantHydrolysis releases HCl on moist surfaces (eyes/lungs).
Genotoxicity Suspected MutagenDirect alkylation of DNA bases (guanine N7 position).
Reactivity Moisture SensitiveRapidly hydrolyzes in water to form the alcohol and HCl gas.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and nitrile gloves" are insufficient for prolonged handling of alkylating solutions. The carrier solvent (often Dichloromethane or THF) dictates glove permeation, while the solute dictates the toxicity.

PPE Selection Table
PPE ComponentSolid Handling (Weighing)Solution Handling (Reaction/Transfer)Spill Cleanup (>5 mL)
Hand Protection Double Nitrile (min 5 mil).Change immediately if contaminated.Laminate (Silver Shield) liner under Nitrile.Reason: Chlorinated solvents permeate nitrile in <5 mins, carrying the alkylator to the skin.Silver Shield / 4H gloves mandatory.
Eye Protection Chemical Safety Goggles.Note:[1] Safety glasses are inadequate due to dust migration.Chemical Safety Goggles + Face Shield.Reason:[2][3] Risk of splash and hydrolysis fumes.Full Face Respirator or Goggles + Face Shield.
Respiratory Vented Balance Enclosure or Fume Hood.Fume Hood (Sash at 18").Do not remove from hood.NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body Standard Lab Coat (Cotton/Poly).Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Tyvek Suit (taped seams).

Part 3: PPE Decision Workflow (Visualization)

This logic flow ensures you select the correct barrier based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling 2-(Chloromethyl)-6-methoxypyridine State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Is Solid Liquid_Path Solution (Organic Solvent) State_Check->Liquid_Path Is Solution Solid_Risk Risk: Dust Inhalation & Static Solid_Path->Solid_Risk Liquid_Risk Risk: Solvent Permeation & Splash Liquid_Path->Liquid_Risk Solid_PPE Protocol A: Double Nitrile Gloves Chemical Goggles Balance Enclosure Solid_Risk->Solid_PPE Liquid_PPE Protocol B: Silver Shield Liners (Critical) Face Shield + Goggles Fume Hood Only Liquid_Risk->Liquid_PPE

Caption: Decision pathway for selecting appropriate PPE based on the physical state of the reagent to prevent exposure.

Part 4: Operational Protocols

Weighing & Transfer (The "Static" Risk)

Solid alkyl halides are often electrostatic. Using a spatula can cause "jumping" of powder.

  • Engineering Control: Use an ionizing fan or anti-static gun if available.

  • Technique: Weigh into a tared vial with a cap inside the hood. Do not transport open weigh boats across the lab.

  • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened tissue (check for yellowing/residue) before removing it from the hood.

Reaction Setup
  • Glassware: Use flame-dried glassware. Moisture generates HCl gas, which can over-pressurize sealed vessels.

  • Addition: If adding as a solution, use a pressure-equalizing addition funnel to contain fumes.

  • Temperature: these compounds are thermally sensitive. Keep below 40°C unless reflux is strictly required and controlled.

Part 5: Deactivation & Disposal (The End-of-Life System)

You cannot simply dispose of this chemical in the organic waste stream as-is; it remains an active alkylator that poses risks to waste handlers. You must quench (chemically deactivate) it first.

The Chemistry of Quenching: We utilize a nucleophilic substitution reaction to displace the reactive chloride with a non-toxic amine or hydroxyl group.

  • Reagent: 5% Aqueous Ammonia (NH₄OH) or 10% Ethanolamine in Ethanol.

  • Mechanism:

    
     (Neutralized by excess base).
    
Step-by-Step Quenching Protocol
  • Preparation: Place the waste container in an ice bath inside the fume hood.

  • Dilution: Dilute the reaction mixture or waste residue with a non-reactive solvent (e.g., Ethanol or Toluene).

  • Neutralization: Slowly add the 5% Ammonia solution .

    • Observation: Watch for exotherms (heat) or fuming.[4]

  • Validation: Test pH. It must be basic (pH > 9).

  • Time: Stir for 30 minutes to ensure complete conversion of the chloromethyl group.

  • Disposal: The mixture can now be tagged as "Basic Organic Waste" containing amines/alcohols.

Quench_Workflow Waste Active Waste (R-CH2-Cl) Dilute Dilute with Ethanol Waste->Dilute Add_Base Add 5% NH4OH (Slowly, 0°C) Dilute->Add_Base React Stir 30 mins (Nucleophilic Attack) Add_Base->React Check Check pH > 9? React->Check Disposal Dispose as Basic Organic Waste Check->Disposal Yes Retreat Add more Base Check->Retreat No Retreat->React

Caption: Logical workflow for chemically deactivating the alkylating agent before disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

  • BenchChem. (2025).[1][5] Safety Precautions for Handling Chloromethylpyridines. (General guidance on chloromethyl pyridine hazards).[2][4][6][7][8][9]

  • Apollo Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)pyridine hydrochloride. (Used as surrogate data for chloromethyl functional group hazards).

Sources

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